molecular formula C12H17NO B5628326 2,5-dimethyl-N-propylbenzamide

2,5-dimethyl-N-propylbenzamide

Cat. No. B5628326
M. Wt: 191.27 g/mol
InChI Key: XXTBIZXYVZIISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-propylbenzamide (DPBA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a bioactive molecule. DPBA belongs to the class of N-acyl amino acid derivatives and has been found to possess diverse biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Mechanism of Action

The mechanism of action (MOA) refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . A MOA usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .

Safety and Hazards

Chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .

Future Directions

The future directions of a compound like 2,5-dimethyl-N-propylbenzamide could involve its use in controlled drug delivery systems , or in the development of novel antimicrobial peptides . These future directions would depend on the results of ongoing research and development efforts .

properties

IUPAC Name

2,5-dimethyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-7-13-12(14)11-8-9(2)5-6-10(11)3/h5-6,8H,4,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTBIZXYVZIISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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